Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate

Description

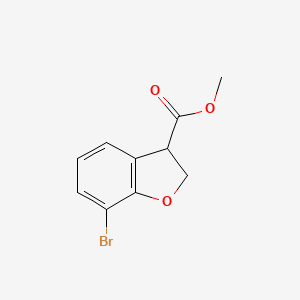

Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a fused bicyclic structure. The benzofuran core is substituted with a bromine atom at the 7-position and a methyl ester group at the 3-position. This compound is of interest in medicinal chemistry due to the bioactivity often associated with brominated aromatic systems, including antimicrobial and cytotoxic properties .

Properties

IUPAC Name |

methyl 7-bromo-2,3-dihydro-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-4,7H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMNGYCTTHHLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate involves several steps. One common method is the bromination of a benzene derivative followed by esterification. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves the reaction of the brominated benzene with an alcohol in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of This compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient and scalable production. The reaction mixture is continuously monitored to ensure the desired product yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 7-position undergoes substitution reactions with nucleophiles, facilitated by transition-metal catalysts.

*Yields vary with substituents and coupling partners.

Ester Hydrolysis

The methyl ester group is hydrolyzed under acidic or basic conditions to form the carboxylic acid.

Ring-Opening and Oxidation

The dihydrobenzofuran ring undergoes oxidation to form a fully aromatic benzofuran system.

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 7-Bromobenzofuran-3-carboxylic acid | Partial decomposition | |

| DDQ | CH₂Cl₂, rt, 12h | Aromatic benzofuran derivative | 72% yield |

Functionalization of the Dihydrofuran Ring

The saturated furan ring participates in hydrogenation or epoxidation.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | Tetrahydrobenzofuran derivative | 85% | |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide at 2,3-position | 58% |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling for C–C bond formation.

| Coupling Type | Partners | Catalyst System | Product Application | Source |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Alkynylated derivatives | |

| Buchwald-Hartwig | 4-Methoxyaniline | Pd₂(dba)₃, Xantphos | Arylaminated analogs |

Key Structural and Reactivity Insights

-

Bromine Reactivity : The para position of the bromine relative to the ester group enhances its electrophilicity in substitution reactions .

-

Steric Effects : The 3-carboxylate group marginally hinders nucleophilic attack at the adjacent positions.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate exhibit significant antimicrobial properties. For instance, halogenated derivatives of benzofurancarboxylic acids have shown effectiveness against Gram-positive bacteria and fungi. Specifically, brominated compounds often display lower cytotoxicity compared to their non-brominated counterparts, making them promising candidates for further development in antimicrobial therapies .

Poly(ADP-ribose) Polymerase Inhibition

this compound derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Compounds derived from this scaffold have shown promising IC50 values, indicating their potential as therapeutic agents in cancer treatment. For example, one derivative demonstrated an IC50 value of 9.45 μM, showcasing its effectiveness in inhibiting PARP-1 activity .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules through reactions such as nucleophilic substitution and cyclization. For instance, it has been employed in the synthesis of piperazine derivatives, which are significant in drug discovery .

Diversity-Oriented Synthesis

The compound is also pivotal in diversity-oriented synthesis approaches, allowing chemists to create libraries of related compounds efficiently. This method enhances the exploration of structure-activity relationships (SAR) and facilitates the identification of lead compounds for further development .

Agrochemical Applications

This compound and its derivatives are being explored for use in agrochemicals due to their potential biological activity against pests and pathogens. The brominated structure contributes to enhanced efficacy and stability in various formulations, making them suitable candidates for agricultural applications .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antimicrobial Evaluation

A study synthesized various halogenated derivatives from this compound and evaluated their antimicrobial properties against a range of pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to their non-brominated analogs, suggesting a structure-activity relationship that warrants further investigation .

Case Study 2: PARP Inhibition

In another study focusing on cancer therapeutics, researchers designed a series of this compound derivatives as PARP inhibitors. The lead compound showed significant inhibition at low concentrations (IC50 = 9.45 μM), highlighting the potential for these compounds in cancer treatment strategies .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pathways involved include nucleophilic substitution and ester hydrolysis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate include:

Key Observations :

- Bromine Position : The position of bromine (5 vs. 7) significantly impacts bioactivity. Compound 4 (Br at 5) shows cytotoxicity, while the target compound (Br at 7) lacks direct activity data but shares structural similarities to bioactive derivatives .

- Substituent Diversity: The presence of polar groups (e.g., OH, OCH₃, or aminoethoxy) enhances solubility and target interaction. For example, Compound 5’s diethylaminoethoxy group contributes to antifungal activity .

Physicochemical Properties

- Hydrogen Bonding: Derivatives with hydroxyl or amino groups (e.g., Compound 4) participate in hydrogen-bonding networks, influencing crystal packing and solubility. This is critical for bioavailability .

Biological Activity

Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a fused benzofuran structure with a bromine substituent at the 7-position and a carboxylate group. Its molecular formula is CHBrO, and it typically appears as a crystalline solid.

Synthesis Methods

The synthesis of this compound generally involves several key steps:

- Formation of the Benzofuran Core : Utilizing starting materials such as 2-hydroxybenzaldehyde and bromoacetic acid under acidic conditions.

- Bromination : Introducing the bromine substituent via electrophilic aromatic substitution.

- Esterification : Converting the carboxylic acid to its methyl ester using methanol and an acid catalyst.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains and fungi. A study highlighted that halogenated benzofuran derivatives demonstrated lower cytotoxicity while maintaining antimicrobial efficacy .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Structural modifications in similar compounds have led to increased potency against cancer cell lines, suggesting that the bromine substituent may enhance biological activity through specific interactions with cellular targets .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. For example, it has been suggested that similar benzofuran derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy . This interaction may involve hydrogen bonding and π–π stacking with amino acids in the enzyme's active site.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies involving related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 5-(4-chlorophenyl)-2,3-dihydrobenzofuran | Chlorine substituent at position 4 | Anticancer | Increased potency against cancer cells |

| Methyl 4-(trifluoromethyl)-2,3-dihydrobenzofuran | Trifluoromethyl group | Antiviral | Unique electronic properties due to fluorine |

| Methyl 2-(6-bromo-pyridin-2-yl)-2,3-dihydrobenzofuran | Contains a pyridine ring | Antimicrobial | Enhanced solubility due to pyridine |

These comparisons highlight how varying substituents can dramatically affect biological activity and pharmacological profiles.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various halogenated benzofurans demonstrated that compounds with bromine substitutions exhibited significant antimicrobial activity against Gram-positive bacteria and fungi .

- Cancer Therapeutics : Investigations into PARP inhibitors revealed that modifications on the benzofuran core can lead to improved binding affinities and therapeutic effects in cancer models .

- Binding Studies : Interaction studies employing techniques such as surface plasmon resonance have shown that this compound can effectively bind to specific receptors involved in disease pathways, supporting its potential as a lead compound for drug development .

Q & A

Q. What are the optimal synthetic routes for Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate, and how can reaction yields be improved?

The synthesis involves bromination of benzofuran precursors followed by esterification. Key steps include:

- Bromination : Selective bromination at the 7-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution.

- Esterification : Reaction with methyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) to form the carboxylate ester.

Yield optimization strategies:

Q. How can the structural integrity of this compound be validated experimentally?

Use a combination of spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C7, ester carbonyl at ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (C₁₀H₉BrO₃) and isotopic patterns from bromine.

- X-ray Crystallography : Refinement using programs like SHELXL to resolve dihydrobenzofuran puckering (amplitude ~0.2 Å) and confirm the ester group’s spatial orientation .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

Key SAR insights:

- Bromine Substitution : The 7-bromo group enhances lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition).

- Ester vs. Carboxylic Acid : Methyl ester increases metabolic stability compared to free carboxylic acid derivatives.

- Dihydrobenzofuran Rigidity : The fused ring system restricts conformational flexibility, enhancing target selectivity.

Methodological approach:

Q. How can crystallographic data resolve contradictions in reported bond angles for the dihydrobenzofuran ring?

Discrepancies arise from differences in puckering parameters (e.g., Cremer-Pople coordinates). To address this:

- Software Tools : Use ORTEP-3 for graphical refinement of thermal ellipsoids and SHELXL for least-squares optimization.

- Puckering Analysis : Apply the Cremer-Pople method to calculate ring puckering amplitude (Q) and phase angle (φ). For example, a Q of 0.25 Å and φ = 30° indicates a twist conformation .

Q. What strategies mitigate discrepancies in reported anti-tumor activity across cell lines?

Potential causes and solutions:

- Cell Line Variability : Test compound in panels with diverse genetic backgrounds (e.g., NCI-60) and normalize data to p53 status.

- Metabolic Interference : Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess esterase-mediated hydrolysis effects.

- Dose-Response Validation : Use Hill slope analysis to distinguish nonspecific cytotoxicity from target-driven activity .

Q. How does hydrogen-bonding behavior influence the compound’s solid-state stability?

Graph set analysis (Bernstein’s method) reveals:

- Primary Interactions : Carboxylate oxygen acts as a hydrogen-bond acceptor with NH or OH donors (e.g., R₂²(8) motifs in co-crystals).

- Stability Implications : Stronger H-bonds (e.g., O···H-N, 2.8 Å) correlate with higher melting points and reduced hygroscopicity. Use DSC/TGA to validate thermal stability .

Q. What methods separate enantiomers of this compound, and how is stereochemical purity assessed?

- Chiral Chromatography : Use amylose-based columns (Chiralpak IA) with hexane:isopropanol (90:10) mobile phase.

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm enantiomeric excess (>98%).

- X-ray Anomalous Dispersion : Resolve absolute configuration via Bijvoet differences in crystallographic data .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 94–96°C (DSC) | |

| Solubility | 12 mg/mL in DMSO (25°C) | |

| LogP | 2.8 (HPLC-derived) | |

| Hydrogen Bond Acceptors | 3 (ESTER, Br, FURAN-O) |

Q. Table 2. Comparative Bioactivity of Benzofuran Derivatives

| Compound | IC₅₀ (μM) against HeLa Cells | Target Enzyme Inhibition (%) |

|---|---|---|

| Methyl 7-bromo-2,3-dihydrobenzofuran | 12.3 ± 1.2 | CYP3A4: 78 ± 5 |

| Ethyl 5-nitrobenzofuran-2-carboxylate | 45.6 ± 3.1 | CYP3A4: 22 ± 3 |

| Benzofuran-2-carboxylic acid | >100 | CYP3A4: <10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.